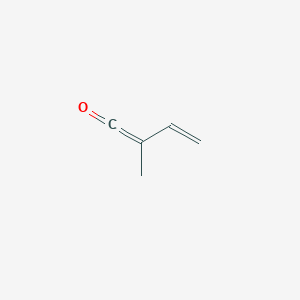

2-Methylbuta-1,3-dien-1-one

Description

2-Methylbuta-1,3-dien-1-one is a conjugated ketoallene characterized by a linear chain of four carbons with a ketone group at position 1 and a methyl substituent at position 2. Its structure (CH₂=C(CH₃)-C=O) combines the reactivity of a diene with the electrophilic properties of a ketone, making it a versatile intermediate in organic synthesis. The methyl group in 2-methylbuta-1,3-dien-1-one likely enhances steric effects and modulates electronic properties compared to phenyl-substituted analogs.

Properties

CAS No. |

83897-55-6 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

InChI |

InChI=1S/C5H6O/c1-3-5(2)4-6/h3H,1H2,2H3 |

InChI Key |

PXMHXIKHKVXJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=O)C=C |

Origin of Product |

United States |

Preparation Methods

Tiglic Acid Bromination and Elimination

- Bromination : Tiglic acid (2-methyl-2-butenoic acid) reacts with bromine (Br₂) in dichloromethane at 0–5°C to yield 2,3-dibromo-2-methylbutyric acid.

- Base-Mediated Elimination : Treatment with Na₂CO₃/K₂CO₃ in dimethyl sulfoxide (DMSO) at 75–100°C eliminates HBr, forming trans-2-bromobutene.

- Grignard/Lithium Reagent Formation : Trans-2-bromobutene reacts with magnesium (THF solvent) or lithium (diethoxymethane solvent) to generate organometallic intermediates.

- Carbonylation : Quenching with N,N-dimethylformamide (DMF) or N-formylpiperidine yields 2-methylbuta-1,3-dien-1-one.

Key Data :

| Step | Yield (%) | Purity (GC) |

|---|---|---|

| Bromination | 92–95 | 98.6% |

| Elimination | 80.3–86.8 | 97.9–98.9% |

| Final Product | 70.6–79.6 | 99.1–99.2% |

Advantages : High purity, scalable.

Limitations : Requires hazardous bromine handling.

Copper-Catalyzed Allenylation of Propargyl Alcohol

Procedure (Org. Synth. v94p0153):

Propargyl alcohol reacts with paraformaldehyde, CuI (0.5 equiv), and diisopropylamine in THF under reflux. The reaction proceeds via a copper-allenyl intermediate, yielding 2-methylbuta-1,3-dien-1-ol, which is oxidized to the ketone.

Optimization :

- Solvent : THF > dioxane (prevents side reactions).

- Additives : Diisopropylamine enhances CuI activity.

Yield : 38–45% (allene intermediate), 85% after oxidation.

Dess-Martin Oxidation of Methyl Vinyl Glycol (MVG)

Procedure (Eur. J. Org. Chem.):

MVG is oxidized using Dess-Martin periodinane (DMP) in dichloromethane, forming methyl 2-oxobut-3-enoate. Acid-catalyzed elimination of methanol yields 2-methylbuta-1,3-dien-1-one.

Conditions :

- Temperature: 25°C (30 min for DMP oxidation).

- Workup: Silica gel chromatography (hexane/EtOAc).

Yield : 70–85%.

Cobalt(III)-Catalyzed C–H Activation

Procedure (RSC Adv.):

A Co(III) catalyst (e.g., Cp*Co(CO)I₂) activates C–H bonds in arenes, enabling coupling with dienes. For example, (E)-(2-methylbuta-1,3-dien-1-yl)benzene reacts with acetic formic anhydride to form the ketone.

Key Insights :

- Additive : Proton Sponge® minimizes side reactions.

- Mechanism : β-hydride elimination generates the α,β-unsaturated ketone.

Yield : 65–78%.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Tiglic Acid Route | Tiglic acid | None | 70–80 | High | Br₂ handling |

| Copper Allenylation | Propargyl alcohol | CuI | 38–45 | Moderate | Exothermic steps |

| Dess-Martin Oxidation | MVG | DMP | 70–85 | High | Costly oxidant |

| Co(III) Catalysis | Arenes/Dienes | Co(III) | 65–78 | Moderate | Air sensitivity |

Challenges and Solutions

- Polymerization : Stabilize with radical inhibitors (e.g., BHT) during storage.

- Byproducts : Use silica gel chromatography or distillation (bp: 92–95°C at −0.099 MPa).

- Safety : Substitute Br₂ with N-bromosuccinimide (NBS) in bromination steps.

Industrial Applications

- Pharmaceuticals : Intermediate in prostaglandin synthesis.

- Materials : Crosslinking agent in polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Methylbuta-1,3-dien-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Polymerization: It can undergo polymerization to form polyisoprene, which is the primary component of natural rubber.

Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and potassium permanganate.

Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.

Electrophilic Addition: Halogens like chlorine and bromine, and hydrogen halides like hydrogen chloride, are used under controlled conditions.

Major Products

Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde).

Polymerization: Polyisoprene.

Electrophilic Addition: Halogenated alkanes and alkenes.

Scientific Research Applications

2-Methylbuta-1,3-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylbuta-1,3-dien-1-one involves its ability to undergo polymerization and form long-chain polymers. This process is initiated by the formation of a reactive intermediate, such as a carbocation or free radical, which then propagates the polymer chain . The molecular targets and pathways involved include the interaction with catalysts and the formation of covalent bonds between monomer units .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Isoprene (2-Methylbuta-1,3-diene) Structure: CH₂=C(CH₃)-CH=CH₂ (lacks a ketone group). Reactivity: Primarily undergoes polymerization (e.g., synthetic polyisoprene in ) or serves as a terpenoid precursor (). Applications: Used in rubber production () and as a building block for natural products like steroids and carotenoids (). Physical Properties: Low boiling point (34°C), highly flammable ().

1-Phenylbuta-2,3-dien-1-one Structure: Ph-C(=O)-C=C-CH₂. Reactivity: Participates in cycloadditions and annulations to form heterocycles (). Applications: Intermediate in pharmaceutical synthesis (e.g., ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate derivatives in ). Key Difference: The phenyl group enhances conjugation and stabilizes intermediates, unlike the methyl group in 2-methylbuta-1,3-dien-1-one.

Methyl Vinyl Ketone (MVK) Structure: CH₂=C(CH₃)-C=O (similar but lacks the extended conjugation of a diene). Reactivity: Electrophilic in Michael additions and Diels-Alder reactions. Applications: Used in polymer crosslinking and fragrance synthesis (inferred from terpenoid applications in ).

Comparative Data Table

Q & A

Q. Methodological Answer :

- UV-Vis Spectroscopy : Compare experimental λmax values with literature data. For conjugated dienones, λmax typically ranges 210–260 nm, depending on substituents. For example, 2-Methylbuta-1,3-diene absorbs at 220 nm .

- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to identify methyl groups (δ ~1.6–2.1 ppm for protons) and conjugated carbonyl carbons (δ ~190–210 ppm).

- Mass Spectrometry : Confirm molecular weight (C5H6O, MW 82.10 g/mol) via high-resolution MS.

Basic: What synthetic routes are viable for 2-Methylbuta-1,3-dien-1-one?

Q. Methodological Answer :

- Retrosynthetic AI Tools : Leverage databases like Reaxys and PubChem to identify precursors (e.g., isoprene derivatives or ketene intermediates). AI models predict feasible routes using reaction templates .

- Oxidation of 2-Methylbuta-1,3-diene : Use selective oxidants (e.g., O3/Zn) to introduce the carbonyl group while preserving conjugation.

- Photolysis of E,E-2,4-Hexadienal : Under UV light, this precursor undergoes isomerization to form ketene-type products, including 2-Methylbuta-1,3-dien-1-one .

Advanced: How do computational models resolve contradictions in the compound’s genotoxicity data?

Q. Methodological Answer :

- In Silico Toxicology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity with DNA. The compound’s α,β-unsaturated carbonyl group is a known electrophilic site, potentially explaining genotoxicity .

- Meta-Analysis : Cross-reference regulatory data (e.g., EFSA’s deletion of FL-No 01.049 due to carcinogenicity ) with experimental studies (e.g., Ames test results). Discrepancies may arise from assay sensitivity or metabolite interactions.

Advanced: What experimental designs optimize polymerization with styrene?

Q. Methodological Answer :

- Copolymerization Kinetics : Monitor reaction rates via <sup>1</sup>H NMR to assess monomer incorporation. Adjust initiators (e.g., AIBN) and temperatures (60–80°C) to control crosslinking.

- Grafting Techniques : Use maleic anhydride as a comonomer to enhance adhesion properties. Reactive extrusion systems improve grafting efficiency in polyisoprene-styrene copolymers .

- Toxicity Mitigation : Incorporate flame retardants (e.g., brominated additives) to address flammability risks noted in industrial applications .

Advanced: How can UV spectral data resolve isomerization pathways?

Q. Methodological Answer :

- Time-Resolved Spectroscopy : Track λmax shifts during photolysis. For example, E,E-2,4-hexadienal isomerizes to 2-Methylbuta-1,3-dien-1-one under UV, with a characteristic λmax shift from 250 nm (dienal) to 220 nm (dienone) .

- Quantum Yield Calculations : Compare experimental and theoretical yields using TD-DFT (Time-Dependent Density Functional Theory) to validate proposed mechanisms.

Basic: What analytical methods quantify environmental persistence?

Q. Methodological Answer :

- GC-MS with Derivatization : Use silylation agents to stabilize the compound for detection in soil/water samples.

- Photodegradation Studies : Exclude UV light to assess hydrolysis rates (pH 4–9) and identify degradation byproducts (e.g., carboxylic acids) .

Advanced: How do steric and electronic effects influence Diels-Alder reactivity?

Q. Methodological Answer :

- DFT Calculations : Model transition states to evaluate dienophile compatibility. The methyl group at C2 introduces steric hindrance, reducing reactivity with bulky dienophiles.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe electronic contributions at reactive sites.

Basic: What safety protocols address its carcinogenic potential?

Q. Methodological Answer :

- Regulatory Compliance : Follow ECHA guidelines (e.g., hazard code H351) for handling. Use fume hoods and PPE during synthesis .

- Alternatives in Flavors : Replace with non-genotoxic analogs (e.g., terpene derivatives) in food applications, as mandated by EU Regulation 872/2012 .

Advanced: Can machine learning predict novel applications in material science?

Q. Methodological Answer :

- Data Mining : Train models on PubChem and CAS datasets to identify understudied properties (e.g., dielectric constants or thermal stability).

- High-Throughput Screening : Use robotic platforms to test copolymer blends for elasticity or conductivity enhancements .

Basic: How is the compound distinguished from structural analogs like isoprene?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.